benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate
Overview
Description
Benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate is a complex organic compound that belongs to the class of sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled conditions . The resulting benzenesulfonyl chloride is then reacted with benzylamine and phenyl isothiocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and substituted sulfonamides. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate involves the inhibition of specific enzymes and molecular pathways. The sulfonyl group interacts with the active sites of enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Known for its antimicrobial properties and used in the treatment of bacterial infections.
N-Butyl-Benzenesulfonamide: Used as a plasticizer and in the production of specialty chemicals.
Benzylpenicillin: A well-known antibiotic used to treat bacterial infections.
Uniqueness
Benzyl N’-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate stands out due to its unique combination of a sulfonyl group and a phenylcarbonimidoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N'-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c22-21(27-16-17-10-4-1-5-11-17)23-20(18-12-6-2-7-13-18)24-28(25,26)19-14-8-3-9-15-19/h1-15H,16H2,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZSVLYOZQHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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